REACTION_SMILES
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[CH3:27][N:28]([P:29]([N:30]([CH3:31])[CH3:32])([N:33]([CH3:34])[CH3:35])=[O:36])[CH3:37].[CH3:38][CH2:39][OH:40].[I-:14].[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[cH:11][cH:12]1.[Na+:13].[OH2:41].[c:15]1([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][Cl:26])[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[cH:11][cH:12]1)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(N)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCCCc1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(NCCCCCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |